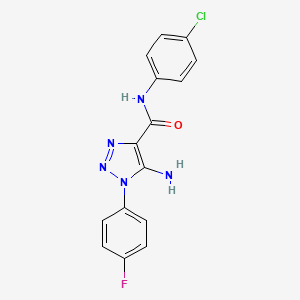![molecular formula C26H19N3O4 B5212702 N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide, commonly known as NBD-Cl, is a fluorescent dye used in various biochemical and physiological applications. It is a small molecule that can be easily synthesized and has been extensively studied for its unique properties.
科学的研究の応用
NBD-Cl has a wide range of scientific research applications. It is commonly used as a fluorescent probe to study the structure and function of proteins, lipids, and other biomolecules. It can be used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. NBD-Cl can also be used as a labeling reagent for the detection and quantification of biomolecules in complex mixtures.
作用機序
NBD-Cl works by binding to specific biomolecules and undergoing a conformational change that results in fluorescence. The exact mechanism of action depends on the specific biomolecule being studied. For example, when NBD-Cl binds to a protein, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to study the structure and function of the protein.
Biochemical and physiological effects:
NBD-Cl has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of NBD-Cl used in experiments should be carefully controlled to avoid any potential effects on the system being studied.
実験室実験の利点と制限
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity. It can detect changes in fluorescence intensity at very low concentrations, making it a valuable tool for studying biomolecules. However, one of the limitations of using NBD-Cl is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect changes in fluorescence intensity.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One area of research is the development of new applications for NBD-Cl, such as in the detection of specific biomolecules in complex mixtures. Another area of research is the development of new fluorescent probes that can be used in conjunction with NBD-Cl to study multiple biomolecules simultaneously. Additionally, there is a need for further research on the potential effects of NBD-Cl on cells and tissues at higher concentrations.
合成法
NBD-Cl can be synthesized using a simple two-step process. The first step involves the reaction of 2-naphthylamine with 4-nitrobenzaldehyde to form the intermediate compound, 1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)ethylene. The second step involves the reaction of the intermediate compound with benzoyl chloride to form the final product, NBD-Cl. The synthesis method is relatively easy and can be performed in a laboratory setting.
特性
IUPAC Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c30-25(20-7-2-1-3-8-20)28-24(16-18-10-14-23(15-11-18)29(32)33)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-17H,(H,27,31)(H,28,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKYSMKMONIZBN-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(naphthalen-2-ylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)